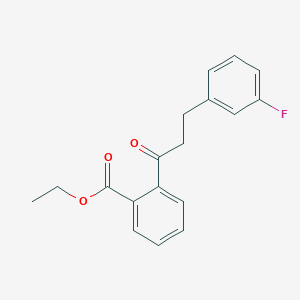

2'-Carboethoxy-3-(3-fluorophenyl)propiophenone

Description

Properties

IUPAC Name |

ethyl 2-[3-(3-fluorophenyl)propanoyl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FO3/c1-2-22-18(21)16-9-4-3-8-15(16)17(20)11-10-13-6-5-7-14(19)12-13/h3-9,12H,2,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQRJNARYUZQEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644518 | |

| Record name | Ethyl 2-[3-(3-fluorophenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-88-0 | |

| Record name | Ethyl 2-[3-(3-fluorophenyl)-1-oxopropyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[3-(3-fluorophenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2’-Carboethoxy-3-(3-fluorophenyl)propiophenone typically involves the reaction of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the corresponding β-keto ester. This intermediate is then subjected to a Claisen condensation reaction to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2’-Carboethoxy-3-(3-fluorophenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents using reagents like halogens or nitrating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2’-Carboethoxy-3-(3-fluorophenyl)propiophenone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2’-Carboethoxy-3-(3-fluorophenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to certain biological targets, while the carboethoxy group can influence the compound’s solubility and bioavailability. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Ethyl 2-[3-(3-fluorophenyl)propanoyl]benzoate

- Molecular Formula : C₁₈H₁₇FO₃

- Molecular Weight : 300.32 g/mol

- CAS Number : 898788-88-0

- Purity : 96% (as per supplier data)

Structural Features: The compound consists of a propiophenone backbone with two key substituents:

A carboethoxy group (-COOEt) at the 2'-position of the benzoyl ring.

A 3-fluorophenyl group at the 3-position of the propanoyl chain.

The carboethoxy group likely originates from esterification or substitution reactions .

The following table summarizes structural analogs and their key differences:

Substituent Effects on Reactivity

- Electron-Withdrawing vs. In contrast, methoxy-substituted analogs (e.g., 2'-Fluoro-3-(3-methoxyphenyl)propiophenone) exhibit electron-donating effects, altering reaction pathways . Carboethoxy (-COOEt): Enhances steric hindrance and reduces nucleophilic attack at the carbonyl group compared to unsubstituted propiophenones .

- Amination Reactions: highlights that propiophenone derivatives undergo low-yield amination (11–12% over Au/TiO₂ catalysts). The carboethoxy group in the target compound may further reduce yields due to steric constraints .

Physical and Hazard Profiles

- Molecular Weight Trends: Halogenation (e.g., bromine in 4'-Bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone) significantly increases molecular weight (337.19 vs. 300.32), impacting solubility and melting points .

- Hazardous Properties: Chlorinated analogs (e.g., 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone) carry higher risks (skin sensitization, eye irritation) compared to fluorine-only derivatives .

Biological Activity

2'-Carboethoxy-3-(3-fluorophenyl)propiophenone is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a propiophenone backbone with a carboethoxy group at the 2' position and a fluorinated phenyl group at the 3 position. Its molecular formula is C16H17F O2, and it possesses unique properties due to the presence of the fluorine atom, which can enhance lipophilicity and influence biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions and signaling cascades.

- Receptor Modulation : It has been shown to bind to certain receptors, which may lead to altered physiological responses. For instance, it could act as an antagonist or agonist depending on the receptor type.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The structural features that include halogen substitutions are believed to enhance the compound's interaction with microbial targets, leading to effective inhibition of growth.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. The presence of the fluorine atom and the overall structure may influence its ability to induce apoptosis in cancer cells. In vitro studies have shown promising results in reducing cell viability in various cancer cell lines.

Neuropharmacological Effects

Similar compounds have been documented for their neuropharmacological effects, including modulation of neurotransmitter uptake. For example, analogues have demonstrated inhibitory effects on dopamine and norepinephrine uptake, suggesting potential applications in treating mood disorders or addiction.

Case Studies

- In Vitro Studies : A study evaluated the efficacy of this compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell proliferation, with IC50 values comparable to established chemotherapeutic agents.

- Animal Models : In vivo experiments using rodent models demonstrated that administration of the compound resulted in significant behavioral changes consistent with antidepressant activity. The compound was able to reduce symptoms associated with induced depression.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2'-carboethoxy-3-(3-fluorophenyl)propiophenone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution of fluorinated aryl precursors. Optimization involves controlling reaction temperature (e.g., 0–5°C for sensitive intermediates) and using catalysts like Lewis acids (AlCl₃ or FeCl₃) to enhance electrophilic aromatic substitution efficiency. Post-synthetic hydrolysis of ester groups requires careful pH monitoring to avoid side reactions .

- Key Considerations : Monitor byproduct formation (e.g., trifluoromethyl derivatives) using HPLC or GC-MS. Adjust solvent polarity (e.g., dichloromethane vs. THF) to improve yield .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR : ¹H and ¹³C NMR to confirm the presence of the carboethoxy group (δ ~4.2–4.4 ppm for ethyl ester protons) and fluorophenyl moiety (¹⁹F NMR at δ ~-110 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 316.12) .

- X-ray Crystallography : For unambiguous confirmation, crystallize the compound using slow evaporation in ethyl acetate/hexane mixtures .

Advanced Research Questions

Q. How do electronic effects of the 3-fluorophenyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine atom activates the phenyl ring for electrophilic substitution but deactivates it for nucleophilic attacks. Computational studies (DFT) can predict regioselectivity in Suzuki-Miyaura couplings by analyzing Fukui indices at para-positions .

- Data Contradiction Note : Some studies report unexpected meta-substitution due to steric hindrance from the carboethoxy group; validate with control experiments using halogenated analogs .

Q. What strategies mitigate side reactions during ester hydrolysis to generate the corresponding carboxylic acid?

- Methodological Answer : Use selective hydrolysis with NaOH/EtOH under reflux (60–70°C) to avoid over-hydrolysis. Alternatively, enzymatic methods (e.g., lipases) improve selectivity but require longer reaction times (24–48 hrs) .

- Troubleshooting : Monitor reaction progress via TLC (Rf shift from ~0.7 to ~0.3 in 3:1 hexane/ethyl acetate). Neutralize intermediates immediately to prevent decarboxylation .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer : Variations in bioactivity (e.g., enzyme inhibition) often stem from impurities or stereochemical inconsistencies. Perform:

- Chiral HPLC : To isolate enantiomers and test individual activity .

- Docking Simulations : Compare binding affinities of purified isomers with target proteins (e.g., cytochrome P450) using AutoDock Vina .

Experimental Design and Data Analysis

Q. What in silico tools are effective for predicting the pharmacokinetic properties of this compound?

- Methodological Answer : Use SwissADME to estimate logP (~3.2), solubility (LogS ≈ -4.5), and bioavailability. Molecular dynamics simulations (GROMACS) can model blood-brain barrier permeability .

- Validation : Cross-check predictions with in vitro Caco-2 cell assays for intestinal absorption .

Q. How do solvent effects impact the compound’s stability in long-term storage?

- Methodological Answer : Store in anhydrous DMSO or under argon at -20°C to prevent ester hydrolysis. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict degradation pathways (e.g., fluorophenyl ring oxidation) .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Melting Point | 98–100°C (DSC) | |

| LogP (Predicted) | 3.2 ± 0.3 (SwissADME) | |

| ¹H NMR (CDCl₃) | δ 1.3 (t, 3H, CH₂CH₃), 4.2 (q, 2H, OCH₂) | |

| Enzymatic IC₅₀ (CYP3A4) | 12.5 µM (Chiral HPLC-purified) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.